![molecular formula C18H13NOS B14229232 2-(5-methylthiophen-2-yl)-1H-benzo[g]indole-3-carbaldehyde CAS No. 590397-83-4](/img/structure/B14229232.png)
2-(5-methylthiophen-2-yl)-1H-benzo[g]indole-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-Methylthiophen-2-yl)-1H-benzo[g]indole-3-carbaldehyde is a heterocyclic compound that features a thiophene ring fused with a benzo[g]indole structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methylthiophen-2-yl)-1H-benzo[g]indole-3-carbaldehyde typically involves the condensation of 5-methylthiophene-2-carbaldehyde with an appropriate indole derivative. The reaction is often catalyzed by acids or bases and may require elevated temperatures to proceed efficiently. Common solvents used in this synthesis include ethanol, methanol, and dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2-(5-Methylthiophen-2-yl)-1H-benzo[g]indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid).
Major Products Formed
Oxidation: 2-(5-Methylthiophen-2-yl)-1H-benzo[g]indole-3-carboxylic acid.
Reduction: 2-(5-Methylthiophen-2-yl)-1H-benzo[g]indole-3-methanol.
Substitution: Halogenated or nitrated derivatives of the original compound.
科学研究应用
2-(5-Methylthiophen-2-yl)-1H-benzo[g]indole-3-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用机制
The mechanism of action of 2-(5-methylthiophen-2-yl)-1H-benzo[g]indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form Schiff bases with amines, leading to the formation of imines. These imines can further react with nucleophiles, resulting in various biological effects. Additionally, the indole moiety may interact with enzymes and receptors, modulating their activity and leading to therapeutic outcomes.
相似化合物的比较
Similar Compounds
5-(5-Methylthiophen-2-yl)thiophene-2-carbaldehyde: A related compound with similar structural features but lacking the indole moiety.
Benzo[b]thiophene-2-carboxaldehyde: Another heterocyclic compound with a thiophene ring fused to a benzene ring.
4-(Thiophen-2-yl)benzoic acid: A compound with a thiophene ring attached to a benzoic acid moiety.
Uniqueness
2-(5-Methylthiophen-2-yl)-1H-benzo[g]indole-3-carbaldehyde is unique due to its combination of a thiophene ring and an indole moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
590397-83-4 |
|---|---|
分子式 |
C18H13NOS |
分子量 |
291.4 g/mol |
IUPAC 名称 |
2-(5-methylthiophen-2-yl)-1H-benzo[g]indole-3-carbaldehyde |
InChI |
InChI=1S/C18H13NOS/c1-11-6-9-16(21-11)18-15(10-20)14-8-7-12-4-2-3-5-13(12)17(14)19-18/h2-10,19H,1H3 |
InChI 键 |
XMTCUMUPRQOMDN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(S1)C2=C(C3=C(N2)C4=CC=CC=C4C=C3)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



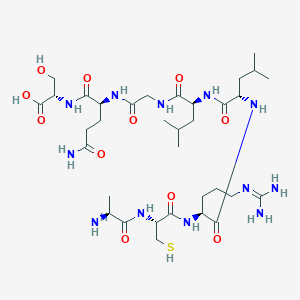
![5-Hydroxy-3-[(1H-imidazol-5-yl)methylidene]-1-benzofuran-2(3H)-one](/img/structure/B14229161.png)
![N-{2-[(5-Chloro-2-nitrophenyl)sulfanyl]-4-ethoxyphenyl}formamide](/img/structure/B14229175.png)
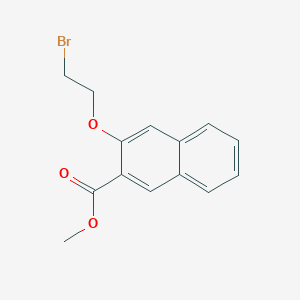
![(4R)-4-Methyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14229189.png)
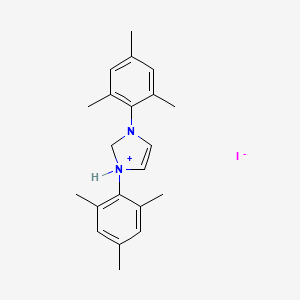

![Benzoic acid, 3,4,5-tris[[(3S)-3,7-dimethyloctyl]oxy]-, methyl ester](/img/structure/B14229199.png)

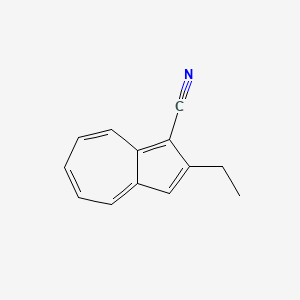
![(7S)-7-[(Benzenesulfinyl)methyl]-7-methyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B14229226.png)
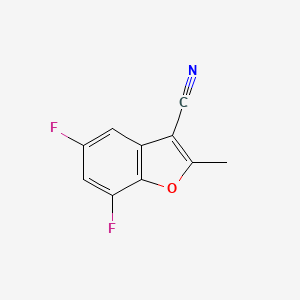
![1-Piperidinecarboxylic acid, 3-(2-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-, 1,1-dimethylethyl ester](/img/structure/B14229242.png)
